Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core with a methyl group at the 7th position, a keto group at the 5th position, and a carboxylate ester at the 6th position.
Preparation Methods
The synthesis of Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with DNA or RNA, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-methyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
TXOYJMIGTORTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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